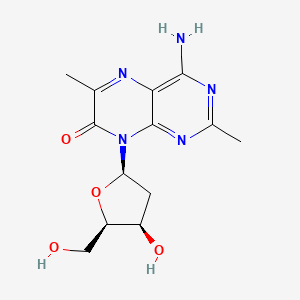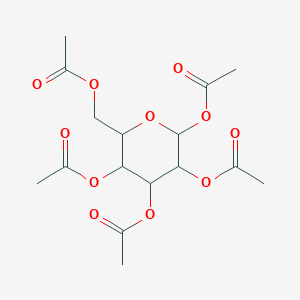
4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
Übersicht
Beschreibung
4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is a structurally complex pteridine nucleoside analog, closely related to naturally occurring nucleosides. This compound has garnered interest due to its unique molecular structure and potential for diverse chemical reactions and properties. It serves as a valuable tool for understanding the biochemical roles and synthetic applications of nucleoside analogs.
Synthesis Analysis
The synthesis of 4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves glycosylation reactions, where various 4-amino-7(8H)pteridones are combined with 1-chloro-2′-deoxy-D-ribofuranose derivatives. This process employs the DBU-salt method, leading to the formation of N8-2′-deoxy-D-ribofuranosides, considered analogs of 2′-deoxyadenosine. The synthesis showcases the compound's ability to undergo selective nucleoside formation under controlled conditions, revealing the intricate relationship between pteridine structures and nucleoside analogs (Jungmann & Pfleiderer, 2009).
Molecular Structure Analysis
Molecular structure studies, particularly involving X-ray crystallography, have provided detailed insights into the compound's configuration. The molecular structure of closely related uridine analogs suggests the presence of unusual syn conformations, hinting at the structural versatility of the pteridine backbone and its nucleoside analogs. Such structural details underline the compound's potential for diverse biological interactions and stability considerations (Saenger, 1972).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including alkylation, where it reacts with methyl iodide in dimethylformamide to produce specific derivatives. These reactions highlight the chemical versatility of the pteridine ring system and its potential for modification and functionalization. Such chemical properties are crucial for developing novel compounds with enhanced biological or physical properties (Neiman, Bergmann, & Meyer, 1969).
Physical Properties Analysis
The physical properties of 4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in various solvents and conditions. These properties are influenced by the compound's molecular structure and functional groups, affecting its application in synthesis and drug design processes.
Chemical Properties Analysis
This compound's chemical properties, including reactivity, stability, and fluorescence, are key to its potential applications in biochemistry and molecular biology. For instance, the synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs have shown that these compounds can serve as probes for studying DNA structure and function, highlighting the utility of 4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone and its derivatives in biochemical research (Hawkins et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis of Nucleoside Analogs : This compound has been utilized in the synthesis of various nucleoside analogs. For instance, it has been glycosylated with 1-chloro-2′-deoxy-D-ribofuranose derivatives to form N8-2′-deoxy-D-ribofuranosides, which are considered as 2′-deoxyadenosine analogs (Jungmann & Pfleiderer, 2009).
DNA Incorporation and Fluorescence Characterization : This compound has been synthesized as phosphoramidites and incorporated into oligonucleotides using automated DNA synthesis. Its fluorescence properties have been characterized, showing potential for monitoring interactions in real-time and providing information on DNA structure (Hawkins, Pfleiderer, Jungmann, & Balis, 2001).
Use in Oligonucleotide Synthesis : It has also been used in the chemical synthesis of various pteridine nucleosides, serving as a versatile building block in oligonucleotide synthesis. This has led to the development of new types of fluorescence-labeled oligonucleotides (Charubala et al., 1997).
Investigating DNA Structures : This compound, specifically the analog 6MAP, has been used in residue-specific analyses of DNA structures, such as A-tracts, providing insights into the conformational changes of DNA (Augustyn et al., 2006).
Eigenschaften
IUPAC Name |
4-amino-8-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-5-13(21)18(9-3-7(20)8(4-19)22-9)12-10(15-5)11(14)16-6(2)17-12/h7-9,19-20H,3-4H2,1-2H3,(H2,14,16,17)/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVDCGSSLDHUHZ-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N(C1=O)C3CC(C(O3)CO)O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N=C(N=C2N(C1=O)[C@H]3C[C@H]([C@H](O3)CO)O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652431 | |
| Record name | 4-Amino-8-(2-deoxy-beta-D-threo-pentofuranosyl)-2,6-dimethylpteridin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone | |
CAS RN |
195442-56-9 | |
| Record name | 4-Amino-8-(2-deoxy-beta-D-threo-pentofuranosyl)-2,6-dimethylpteridin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does DMAP interact with DNA and what are the downstream effects?
A1: DMAP is a fluorescent adenosine analog designed to be incorporated into DNA oligonucleotides during synthesis []. It mimics the structure of adenosine and is accepted by DNA polymerases, allowing for site-specific incorporation []. The fluorescence of DMAP is sensitive to its surrounding environment. When incorporated into an oligonucleotide, its fluorescence is quenched compared to its free form, and the fluorescence decay curves become more complex []. These changes suggest that DMAP interacts with neighboring bases within the DNA structure []. Researchers can use these fluorescence changes to monitor DNA interactions in real time, such as during binding events or catalytic reactions []. Importantly, the incorporation of DMAP is minimally disruptive to the overall DNA structure, as indicated by the minimal impact on the melting temperatures of oligonucleotides containing DMAP compared to control oligonucleotides [].
Q2: What is the stability of DMAP within DNA?
A2: DMAP demonstrates good stability within DNA []. Digestion of DMAP-containing oligonucleotides with P1 nuclease, which cleaves DNA into individual nucleotides, results in the restoration of fluorescence levels comparable to those observed for free DMAP []. This finding confirms that DMAP remains intact within the oligonucleotide and that its fluorescence is sensitive to its microenvironment within the DNA structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)


![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
